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Compound of Interest

Compound Name: DNQX (disodium salt)

Cat. No.: B12415722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a

cornerstone pharmacological tool in the study of glutamatergic neurotransmission. We will

delve into its mechanism of action, quantitative pharmacology, and detailed experimental

applications, offering a technical resource for professionals in neuroscience research and drug

development.

Introduction: The Role of Glutamatergic Signaling
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system

(CNS), mediating the majority of fast synaptic transmission.[1] Its actions are primarily

mediated by ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels

classified into three main subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid

(AMPA), kainate (KA), and N-methyl-D-aspartate (NMDA) receptors.[2] AMPA and kainate

receptors are responsible for the initial, rapid depolarization of the postsynaptic membrane

upon glutamate binding.[3] The ability to selectively antagonize these receptors is crucial for

dissecting their specific roles in synaptic plasticity, neuronal circuitry, and neuropathological

conditions. DNQX is a potent and selective competitive antagonist of AMPA and kainate

receptors, making it an invaluable tool for such investigations.[4]
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DNQX (FG 9041) is a quinoxalinedione derivative that functions as a competitive antagonist at

both AMPA and kainate receptors.[5] Its mechanism involves directly competing with the

endogenous ligand, glutamate, for the binding site within the ligand-binding domain (LBD) of

the receptor.[6]

Crystal structure studies of the AMPA receptor subunit GluA2 LBD have revealed how this

antagonism occurs.[7] The LBD consists of two lobes that close around an agonist like

glutamate to trigger channel opening. DNQX binding prevents this full "clamshell" closure,

stabilizing the receptor in a closed or expanded conformation that does not permit ion flow.[8]

The dione moiety of DNQX is critical, as it interacts with receptor amino acid residues that are

normally engaged in binding the α-amino acid structure of glutamate.[7] While highly selective

for AMPA and kainate receptors, it is important to note that at higher concentrations, DNQX can

also exhibit some antagonist activity at the glycine co-agonist site of the NMDA receptor.[7]
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Mechanism of DNQX Competitive Antagonism
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Workflow: Isolating NMDA Receptor Currents
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Simplified Glutamatergic Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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